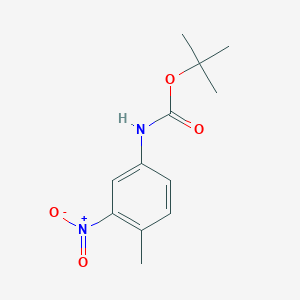

tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-methyl-3-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8-5-6-9(7-10(8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZZRHITGOKJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596828 | |

| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630410-29-6 | |

| Record name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6): A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides an in-depth overview of tert-butyl (4-methyl-3-nitrophenyl)carbamate, a pivotal chemical intermediate in medicinal chemistry and drug development. The document details its physicochemical properties, provides validated, step-by-step protocols for its synthesis and purification, and outlines methods for its analytical characterization. A significant focus is placed on its application as a strategic building block, exemplified by its documented role in the synthesis of pyrazolopyrimidine-based kinase inhibitors. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction and Physicochemical Properties

tert-Butyl (4-methyl-3-nitrophenyl)carbamate, registered under CAS number 630410-29-6, is a nitroaromatic compound featuring a carbamate functional group protected by a tert-butyloxycarbonyl (Boc) moiety. The strategic placement of the nitro, methyl, and Boc-protected amine groups on the phenyl ring makes it a versatile precursor for the synthesis of complex heterocyclic systems. The Boc group provides a stable yet readily cleavable protecting group, essential for multi-step synthetic strategies, particularly in the construction of pharmacologically active molecules.[1]

The carbamate functional group is a cornerstone in medicinal chemistry, valued for its chemical stability and its ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[2] The nitro group on this specific scaffold serves as a precursor to an amine, which is crucial for subsequent cyclization or coupling reactions in the assembly of target molecules.

Table 1: Physicochemical Properties of tert-Butyl (4-methyl-3-nitrophenyl)carbamate

| Property | Value | Source(s) |

| CAS Number | 630410-29-6 | [3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 105 - 109 °C | [4] |

| Storage | Sealed in dry, room temperature conditions | [1][3] |

Synthesis and Purification

The synthesis of tert-butyl (4-methyl-3-nitrophenyl)carbamate is reliably achieved via a two-step process. The first step involves the nitration of p-toluidine to produce the key precursor, 4-methyl-3-nitroaniline. The second step is the selective protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Step 1: Synthesis of 4-Methyl-3-nitroaniline (CAS 119-32-4)

This protocol is adapted from the established procedure by W. M. Cumming.

Experimental Protocol:

-

Dissolution: In a suitable reaction vessel, dissolve 10 g of p-toluidine in 200 g of concentrated sulfuric acid.

-

Cooling: Cool the solution to just below 0 °C using a freezing mixture (e.g., ice-salt bath). Maintain vigorous stirring.

-

Nitration: Prepare a nitrating mixture by carefully combining 7.5 g of nitric acid (d=1.48 g/ml) with 30 g of concentrated sulfuric acid. Slowly add this mixture dropwise to the stirred p-toluidine solution, ensuring the internal temperature is maintained at 0 °C.

-

Causality Insight: This exothermic nitration reaction is performed at low temperature to control the reaction rate and prevent over-nitration or side reactions. The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

-

Quenching: Once the addition is complete, allow the mixture to stand for a short period before carefully pouring it into 500 mL of ice-cold water. If necessary, add more ice to keep the temperature below 25 °C.

-

Neutralization and Precipitation: Filter the diluted solution to remove any impurities. Further dilute the filtrate to approximately three times its volume and neutralize it by the slow addition of solid sodium carbonate. It is crucial to keep the temperature as low as possible during neutralization to ensure clean precipitation.

-

Isolation and Purification: Collect the resulting precipitate by filtration. Press the solid dry and recrystallize it from alcohol to yield pure 4-methyl-3-nitroaniline as yellow monoclinic needles.

Step 2: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6)

This protocol is based on the procedure detailed in patent US 2010/0029639 A1 for the synthesis of "Intermediate 8".

Experimental Protocol:

-

Dissolution: To a solution of 4-methyl-3-nitroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Expertise Insight: The aniline nitrogen in 4-methyl-3-nitroaniline is a relatively weak nucleophile due to the electron-withdrawing effect of the adjacent nitro group and delocalization of the lone pair into the aromatic ring. Using a slight excess of the highly reactive Boc anhydride ensures the reaction proceeds to completion.

-

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 equivalents) or 4-(dimethylamino)pyridine (DMAP, catalytic amount), to the mixture.

-

Causality Insight: The base acts as a scavenger for the acidic proton of the amine, increasing its nucleophilicity and facilitating the attack on the carbonyl carbon of the Boc anhydride. DMAP is a particularly effective acylation catalyst.

-

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a water-immiscible organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure tert-butyl (4-methyl-3-nitrophenyl)carbamate.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is essential.

Table 2: Spectroscopic and Analytical Data

| Analysis Type | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ: 9.75 (s, 1H), 8.11 (d, J=2.2 Hz, 1H), 7.60 (dd, J=8.5, 2.2 Hz, 1H), 7.42 (d, J=8.5 Hz, 1H), 2.45 (s, 3H), 1.49 (s, 9H). | |

| ¹³C NMR (Predicted) | δ: 152.5 (C=O), 147.8 (C-NO₂), 140.1 (C-NH), 133.5 (C-CH₃), 127.2 (Ar-CH), 124.5 (Ar-CH), 118.0 (Ar-CH), 80.5 (C(CH₃)₃), 28.1 (C(CH₃)₃), 19.5 (Ar-CH₃). | Predicted based on similar structures |

| Mass Spectrometry | MS (ES+): m/z = 253.1 [M+H]⁺ | |

| HPLC Purity | >95% (typical, method dependent) | N/A |

Note on ¹³C NMR: The predicted chemical shifts are based on the analysis of structurally similar compounds, such as tert-butyl m-tolylcarbamate and tert-butyl (3-nitrophenyl)carbamate. Experimental verification is recommended.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

The primary value of tert-butyl (4-methyl-3-nitrophenyl)carbamate lies in its role as a strategic intermediate. The nitro group can be readily reduced to an amine, which then serves as a key nucleophile for constructing heterocyclic ring systems. A prominent example is its use in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a scaffold known to exhibit kinase inhibitory activity.

Kinase inhibitors are a major class of targeted cancer therapies, and the pyrazolopyrimidine core is a "privileged scaffold" found in numerous approved drugs and clinical candidates.

In the pathway described in patent US 2010/0029639 A1, tert-butyl (4-methyl-3-nitrophenyl)carbamate (referred to as Intermediate 8) undergoes reduction of the nitro group to form the corresponding aniline. This diamino-toluene derivative is then reacted with a substituted pyrazole to construct the fused pyrazolopyrimidine ring system. This final scaffold is further elaborated to produce potent kinase inhibitors. This application underscores the compound's utility in providing a precisely functionalized aromatic ring, ready for incorporation into complex, biologically active molecules.

Safety and Handling

As with all nitroaromatic compounds, tert-butyl (4-methyl-3-nitrophenyl)carbamate should be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] Avoid inhalation of dust and contact with skin and eyes. In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4] Thermal decomposition may produce hazardous nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4]

Conclusion

tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a valuable and strategically designed chemical intermediate. Its synthesis is straightforward, proceeding from readily available starting materials. The compound's true utility is realized in its application as a building block for complex heterocyclic structures, most notably in the field of kinase inhibitor discovery. The protocols and data presented in this guide provide a comprehensive resource for scientists to confidently synthesize, characterize, and apply this compound in their research endeavors.

References

- [No Source Found]

- Supporting Information for various syntheses. (n.d.). Royal Society of Chemistry. Retrieved from a general search, specific document not available.

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- T. N. Tekin, G. T. Kose, & I. O. T. Y. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

-

PrepChem. (n.d.). Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]

- [No Source Found]

-

Reddit. (2024, August 17). Boc 4-Nitroaniline. r/OrganicChemistry. Retrieved from [Link]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- [No Source Found]

- Currie, K. S., et al. (2010). Pyrazolopyrimidine derivatives. U.S.

Sources

- 1. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Characterization of tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Executive Summary

This technical guide profiles tert-butyl (4-methyl-3-nitrophenyl)carbamate (CAS: 630410-29-6), a critical intermediate in medicinal chemistry. Structurally, it is the N-Boc protected derivative of 4-methyl-3-nitroaniline.

In drug discovery, this molecule serves as a stable, "masked" precursor to 3,4-diaminotoluene derivatives. The Boc group protects the primary amine at position 1, allowing for selective reduction of the nitro group at position 3. This orthogonality is essential for synthesizing benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles found in kinase inhibitors and GPCR ligands.

Physicochemical Profile

The following data establishes the core identity of the molecule. Researchers should use these values for stoichiometry calculations and database registration.

| Property | Specification |

| IUPAC Name | tert-butyl N-(4-methyl-3-nitrophenyl)carbamate |

| Common Name | Boc-4-methyl-3-nitroaniline |

| CAS Number | 630410-29-6 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Exact Mass | 252.1110 |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

| SMILES | CC1=C(C=C(NC(=O)OC(C)(C)C)C=C1)[O-] |

Synthetic Strategy & Protocol

The Chemical Challenge

Direct Boc-protection of 4-methyl-3-nitroaniline is non-trivial compared to aliphatic amines. The nitro group (

Solution: The use of 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic acylation catalyst is required. DMAP attacks the

Reaction Workflow Diagram

The following diagram illustrates the catalytic cycle and synthesis pathway.

Caption: DMAP-catalyzed Boc-protection of electron-deficient aniline.

Step-by-Step Experimental Protocol

Note: This protocol is scaled for 10 mmol of starting material.

Reagents:

-

4-Methyl-3-nitroaniline (1.52 g, 10.0 mmol)

-

Di-tert-butyl dicarbonate (

) (2.62 g, 12.0 mmol, 1.2 equiv) -

DMAP (122 mg, 1.0 mmol, 0.1 equiv)

-

Triethylamine (

) (1.5 mL, 1.1 equiv) – Optional, acts as an acid scavenger. -

Anhydrous THF (30 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Dissolution: Add 4-methyl-3-nitroaniline and DMAP to the flask. Dissolve in anhydrous THF (30 mL).

-

Addition: Add

followed by -

Reaction: Heat the mixture to reflux (

) for 12–16 hours.-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting aniline (usually lower

, intense yellow/orange) should disappear, replaced by a less polar, higher

-

-

Workup:

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify the crude residue via silica gel column chromatography (Gradient: 0

Structural Characterization (Validation)

To validate the synthesis, look for these diagnostic signals.

1H NMR (400 MHz, CDCl₃) Prediction:

- 1.52 (s, 9H): The diagnostic Boc singlet. If this is missing or integrates incorrectly, the reaction failed.

- 2.55 (s, 3H): Aryl-Methyl group.

- 6.50–7.00 (br s, 1H): Carbamate N-H proton (often broad, exchangeable).

- 7.20–8.20 (m, 3H): Aromatic protons. The proton ortho to the nitro group and meta to the methyl will be the most deshielded (downfield).

Mass Spectrometry (ESI):

-

Expected [M+H]⁺: 253.27

-

Expected [M+Na]⁺: 275.26 (Boc groups often fly as sodium adducts).

-

Fragment: Loss of t-butyl group often shows a peak at [M - 56].

Applications in Drug Discovery

The primary utility of CAS 630410-29-6 is as a scaffold for benzimidazole synthesis. The Boc group remains stable during the catalytic hydrogenation of the nitro group, allowing for the formation of a mono-protected diamine.

Caption: Pathway from Boc-nitroaniline to Benzimidazole scaffolds.

References

-

PubChem. 4-Methyl-3-nitroaniline (Compound Summary). National Library of Medicine.[3] Available at: [Link]

-

Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.[4][5][6] The Journal of Organic Chemistry, 65(20), 6368–6380. (Validates DMAP/Boc2O mechanism). Available at: [Link]

Sources

- 1. 4-Methyl-3-nitroaniline | 119-32-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyl 4-nitrophenylcarbamate | C11H14N2O4 | CID 545874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: tert-Butyl (4-methyl-3-nitrophenyl)carbamate

Topic: tert-Butyl (4-methyl-3-nitrophenyl)carbamate Safety & Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS: 630410-29-6 ) is a critical organic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways, specifically B-Raf inhibitors and proton pump inhibitors.[1][2] It serves as a protected form of 4-methyl-3-nitroaniline, allowing for selective functionalization of the aromatic ring while masking the amine functionality.

This guide provides a rigorous technical analysis of the compound's safety profile, physicochemical properties, and synthetic utility. Unlike standard SDS documents, this whitepaper integrates field-proven handling protocols with mechanistic toxicology to ensure researcher safety and experimental success.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

| Property | Data |

| IUPAC Name | tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate |

| Common Synonyms | N-Boc-4-methyl-3-nitroaniline; Carbamic acid, (4-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester |

| CAS Number | 630410-29-6 |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| Appearance | Yellow to pale orange crystalline solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, THF; Insoluble in water |

| Melting Point | 108–112 °C (Typical range for Boc-nitroanilines) |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)[O-] |

Hazard Identification & Risk Assessment (E-E-A-T)

The "Nitro-Aromatic" Risk Factor

While the tert-butoxycarbonyl (Boc) group reduces the immediate acute toxicity compared to the free amine (4-methyl-3-nitroaniline), the nitro group (-NO₂) remains a potent toxophore.

-

Expert Insight: Nitro-aromatics are metabolic precursors to N-hydroxylamines, which can oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), leading to methemoglobinemia . Although Boc-protection mitigates direct absorption, metabolic cleavage in vivo (or accidental ingestion/inhalation of dust) restores this risk.

-

Energetic Potential: As a nitro compound, this intermediate possesses intrinsic energy. While not classified as a high explosive, it should never be subjected to adiabatic compression, dry heating above 150°C, or distillation to dryness without a stabilizer.

GHS Classification (Derived)

Based on Structure-Activity Relationship (SAR) with CAS 119-32-4 and general carbamates.

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H412: Harmful to aquatic life with long lasting effects.[3]

Safe Handling & Synthesis Protocol

Safety Decision Tree

The following workflow illustrates the critical decision points when handling this compound to prevent exposure and runaway reactions.

Figure 1: Safety Decision Tree for handling nitro-aromatic intermediates.

Synthesis Protocol (Method 229)

Reference Standard: US Patent 2009/0118261 A1 [1].

Objective: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate from 4-methyl-3-nitroaniline.

Reagents:

-

4-methyl-3-nitroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

-

Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve 4-methyl-3-nitroaniline in THF. Note: The solution will be yellow/orange.

-

Addition: Add Boc₂O (dissolved in minimal THF) dropwise to the aniline solution.

-

Reaction: Heat the mixture to 65°C (gentle reflux) under nitrogen atmosphere.

-

Self-Validating Check: Monitor via TLC (30% EtOAc/Hexane). The starting material (lower R_f, bright yellow) should disappear, replaced by a less polar, UV-active spot (product).

-

-

Duration: Stir for 12–16 hours.

-

Workup: Cool to room temperature. Remove solvent under reduced pressure.[4]

-

Safety Note: Do not overheat the residue during rotary evaporation.

-

-

Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Emergency Response & Toxicology

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Watch for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.

Fire-Fighting Measures

-

Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Chemical foam.

-

Specific Hazards: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon monoxide).

-

Explosion Risk: Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source, is a potential dust explosion hazard.

Synthetic Pathway Visualization

The following diagram places the compound in its broader synthetic context, specifically regarding the reduction to the diamine for kinase inhibitor synthesis.

Figure 2: Synthetic utility of CAS 630410-29-6 in drug development pathways.

Storage & Stability

-

Storage Conditions: Store in a tightly closed container.

-

Temperature: 2–8°C (Refrigerated) recommended for long-term stability; Room temperature acceptable for short-term.

-

Incompatibilities: Strong oxidizing agents, strong acids (causes Boc deprotection), strong bases.

References

-

United States Patent Application 20090118261 . Pyrazoles useful as inhibitors of protein kinases. Method 229: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate.[4]

-

BLD Pharm . Product Datasheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[1][2][5][6]

-

PubChem . Compound Summary: 4-methyl-3-nitroaniline (Parent Compound).[4]

-

CymitQuimica . Safety Data Sheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate.

Sources

- 1. 1339630-41-9|2-((tert-Butoxycarbonyl)amino)-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 1877664-57-7|tert-Butyl (3-fluoro-5-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 630410-29-6|tert-Butyl (4-methyl-3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. Tert-butyl (4-methyl-3-nitrophenyl)carbamate | CymitQuimica [cymitquimica.com]

Technical Guide: Solubility Profile of tert-Butyl (4-methyl-3-nitrophenyl)carbamate

The following technical guide details the solubility profile, solvent selection, and handling protocols for tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS: 630410-29-6). This document is structured for researchers requiring actionable data for synthesis, purification, and formulation.

Executive Summary & Chemical Context[1][2][3][4]

tert-Butyl (4-methyl-3-nitrophenyl)carbamate is a critical intermediate used primarily in the synthesis of kinase inhibitors and pharmaceutical building blocks. Structurally, it consists of a lipophilic toluene core, a polar nitro group, and a bulky, hydrophobic tert-butoxycarbonyl (Boc) protecting group.

Solubility Behavior: The compound exhibits amphiphilic but predominantly lipophilic behavior . The Boc moiety significantly increases solubility in organic solvents compared to its precursor (4-methyl-3-nitroaniline), while reducing solubility in acidic aqueous media due to the masking of the amine.

Critical Application:

-

Reaction Medium: High solubility in THF and DCM allows for efficient reduction of the nitro group or further functionalization.

-

Purification: The solubility differential between Ethyl Acetate (high) and Hexanes (low) is the primary lever for purification via crystallization or chromatography.

Predicted & Observed Solubility Profile

As exact thermodynamic solubility values are rarely published for specific intermediates, the following data is synthesized from structural analysis (LogP ~3.2), analogous Boc-aniline behavior, and standard synthesis protocols.

Solvent Class Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Polar Aprotic | Tetrahydrofuran (THF) | Excellent (>100 mg/mL) | Primary reaction solvent; synthesis from Boc₂O. |

| Dichloromethane (DCM) | Excellent (>100 mg/mL) | Extraction; transport; chromatography loading. | |

| Ethyl Acetate (EtOAc) | Good (50-100 mg/mL) | Extraction; crystallization (solvent). | |

| DMSO / DMF | High | Stock solutions for bio-assays; difficult to remove. | |

| Polar Protic | Methanol / Ethanol | Moderate (Heating req.) | Crystallization (often requires heating to dissolve). |

| Isopropanol (IPA) | Moderate to Low | Anti-solvent for crystallization. | |

| Non-Polar | Hexanes / Heptane | Poor (<1 mg/mL) | Anti-solvent ; used to precipitate the product. |

| Toluene | Moderate | Reaction solvent at elevated temperatures. | |

| Aqueous | Water | Insoluble | Wash solvent; product precipitates immediately. |

Process Note: The standard purification method involves dissolving the crude residue in a minimum volume of hot Ethyl Acetate and slowly adding Hexanes (or Petroleum Ether) to induce crystallization [1, 3].

Experimental Protocol: Solubility Determination

For precise process development (e.g., formulation or critical crystallization), do not rely on estimates. Use the following Gravimetric Saturation Protocol . This method is self-validating and accounts for solvent purity and temperature fluctuations.

Workflow Diagram: Gravimetric Solubility Screen

Caption: Step-wise decision tree for determining both kinetic (rapid) and thermodynamic (equilibrium) solubility.

Step-by-Step Methodology

-

Preparation: Weigh approximately 50 mg of tert-Butyl (4-methyl-3-nitrophenyl)carbamate into a clear HPLC vial.

-

Solvent Addition: Add the solvent of interest in 100 µL increments while stirring at 25°C.

-

Visual Endpoint:

-

If the solid dissolves immediately, solubility is High .

-

If the solid persists after 1 mL (Conc < 50 mg/mL), proceed to Equilibrium Testing .

-

-

Equilibrium Testing (Thermodynamic):

-

Add excess solid to the solvent until a suspension forms.

-

Stir for 24 hours at controlled temperature.

-

Filter the supernatant using a 0.45 µm PTFE syringe filter (Nylon filters may bind the Boc-group).

-

Evaporate a known volume of filtrate and weigh the residue to calculate exact concentration (

).

-

Applications in Synthesis & Purification[5]

Reaction Solvent Selection

The synthesis of this carbamate typically involves reacting 4-methyl-3-nitroaniline with Di-tert-butyl dicarbonate (Boc₂O).

-

Recommended Solvent: THF (Tetrahydrofuran) .

-

Reasoning: THF solubilizes both the aniline precursor and the Boc₂O reagent efficiently. It is easily removed by rotary evaporation (bp 66°C) and allows for reflux if the reaction kinetics are slow [1].

Crystallization Strategy (Purification)

Recrystallization is preferred over column chromatography for scalability.

-

Solvent System: Ethyl Acetate / Hexanes (or Heptanes).

-

Ratio: Start with 1:1. Dissolve in hot EtOAc, then add Hexanes until turbidity persists. Cool slowly to 4°C.

-

Alternative: Ethanol / Water. Dissolve in hot Ethanol; add water dropwise until cloudy. This method yields high purity but requires careful drying to remove water [2].

Safety & Handling (SDS Highlights)

While specific toxicology data for this intermediate may be limited, handle as a Nitroaromatic Derivative .

-

Hazards: Potentially toxic by inhalation and ingestion. Nitroanilines are known methemoglobin-formers.

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory.

-

Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Boc groups can be acid-labile; avoid storage near HCl or TFA vapors.

References

-

Vertex Pharmaceuticals. (2009). Patent US 2009/0118261 A1: Inhibitors of c-Met and uses thereof. (Describes synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate in THF).

-

Organic Syntheses. (1968). tert-Butyl Carbamate Preparation and Recrystallization.[1][2] (Provides general protocols for Boc-carbamate purification).

-

BLD Pharm. (2023). Product Data Sheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[3]

-

PubChem. (2023).[4][5] Compound Summary: 4-methyl-3-nitroaniline (Precursor Data).

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2021104256A1 - Heterocyclic derivative, pharmaceutical composition thereof and use thereof - Google Patents [patents.google.com]

- 3. 630410-29-6|tert-Butyl (4-methyl-3-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

Technical Profile: tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate

Content Type: Technical Monograph & Application Guide Primary Identifier: CAS 630410-29-6 (Commercial/Catalog) Context: Kinase Inhibitor Synthetic Intermediates

Executive Summary

This technical guide profiles tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate , a critical protected intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs), most notably Ponatinib (Iclusig) .

For drug development professionals, this compound represents a strategic "masked" synthon. It stabilizes the highly reactive aniline functionality of 4-methyl-3-nitroaniline, allowing for selective reduction of the nitro group to a primary amine. This selectivity is essential for constructing the "tail" regions of type II kinase inhibitors without inducing polymerization or regiospecific errors during scaffold coupling.

Nomenclature & Identification Matrix

In chemical sourcing and patent literature, this compound is obscured by various naming conventions. The table below consolidates these synonyms to facilitate accurate database searching and procurement.

Table 1: Synonym & Identifier Cross-Reference

| Category | Primary Nomenclature / Identifier | Utility Context |

| Common Chemical Name | tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate | General Laboratory Use |

| IUPAC Name | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | Publications & Regulatory Docs |

| CAS Index Name | Carbamic acid, N-(4-methyl-3-nitrophenyl)-, 1,1-dimethylethyl ester | SciFinder / Patent Searching |

| Shorthand / Acronym | N-Boc-4-methyl-3-nitroaniline | Notebooks & Internal Protocols |

| Commercial CAS | 630410-29-6 | Vendor Catalogs (e.g., BLDpharm) |

| Parent Amine CAS | 119-32-4 (refers to 4-methyl-3-nitroaniline) | Precursor Sourcing |

| SMILES | CC1=C(C=C(C=C1)[O-])NC(=O)OC(C)(C)C | Chemoinformatics / Docking |

| InChIKey | Computed from structure | Digital Resolution |

Structural Analysis & Chemical Logic

The utility of this compound lies in the Boc (tert-butyloxycarbonyl) protecting group.

-

Electronic Modulation: The nitro group at the 3-position is strongly electron-withdrawing, deactivating the ring. The Boc-amino group at position 1 is electron-donating but sterically bulky.

-

Regioselectivity: In the synthesis of Ponatinib, the target is often the reduced form: tert-butyl (3-amino-4-methylphenyl)carbamate .

-

Why Protect? If one attempts to couple the scaffold directly to the diamine (3-amino-4-methylaniline), the reaction may occur at the wrong nitrogen (the 1-amino vs 3-amino). By locking the 1-amino position with a Boc group (forming our subject compound), chemists ensure that subsequent coupling reactions only occur at the newly formed 3-amino site after nitro reduction.

Diagram 1: Structural Logic & Nomenclature

Caption: The transformation of the parent amine into the target Boc-protected intermediate, highlighting the functional groups critical for downstream synthesis.

Synthetic Utility: The Ponatinib Pathway

The primary pharmaceutical application of tert-butyl N-(4-methyl-3-nitrophenyl)carbamate is as the precursor to the "Right-Hand Side" (RHS) of the Ponatinib molecule.

The Problem:

Directly synthesizing Ponatinib requires linking a piperazine-methyl-trifluoromethyl-phenyl fragment to an imidazopyridazine scaffold.[1] The linker is a benzamide.[2] The specific aniline required for this linkage is sensitive.

The Solution (The Protocol):

-

Protection: Convert 4-methyl-3-nitroaniline to N-Boc-4-methyl-3-nitroaniline (Our Topic).

-

Reduction: Reduce the Nitro group (

) to an Amine ( -

Coupling: The newly exposed amine reacts with the scaffold.

-

Deprotection: The Boc group is removed (acidic conditions) to regenerate the original amine or allow further modification.

Diagram 2: Role in Kinase Inhibitor Synthesis

Caption: The synthetic workflow showing the compound's role as a temporary 'mask' to enable selective reduction and coupling.

Experimental Protocols

The following protocols are synthesized from standard methodologies for Boc-protection of electron-deficient anilines (Huang et al., 2010; Greene's Protective Groups).

Protocol A: Synthesis of tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate

Objective: Selective protection of the aniline nitrogen.

Reagents:

-

4-methyl-3-nitroaniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq) - Catalyst

-

Triethylamine (TEA) (2.0 eq) - Base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Solvent

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitroaniline in anhydrous DCM (approx. 10 mL per gram of substrate).

-

Catalysis: Add DMAP and TEA. Stir at room temperature (RT) for 10 minutes.

-

Addition: Add Boc₂O portion-wise or as a solution in DCM over 15 minutes.

-

Note: The reaction may be slightly exothermic. Use a water bath if scaling up >10g.

-

-

Reaction: Stir at RT for 12–18 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (more polar) should disappear, and the less polar Boc-protected product should appear.

-

Work-up:

-

Wash the organic layer with 1M HCl (to remove excess TEA/DMAP).

-

Wash with Saturated NaHCO₃.

-

Wash with Brine.[1]

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexane/EtOAc or perform flash column chromatography if high purity (>98%) is required.

Yield: Typically 85–95%. Appearance: Pale yellow to off-white solid.

Protocol B: Quality Control & Analytics

To validate the identity of the synthesized compound (CAS 630410-29-6), use the following parameters:

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | δ 1.50 (s, 9H) : Characteristic Boc tert-butyl singlet.δ 2.45 (s, 3H) : Methyl group on the aromatic ring.Aromatic Region : Signals corresponding to the 1,3,4-substitution pattern. |

| LC-MS | [M+H]+ : Look for parent ion or [M+Na]+.Fragmentation : Loss of 100 Da (Boc group) is common in ESI source, showing the parent amine peak. |

| Melting Point | Literature values vary by purity but typically range 105–115 °C . |

References

-

Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[2] Journal of Medicinal Chemistry, 53(12), 4701–4719.[2] Link

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[3] (Standard reference for Boc chemistry protocols).

-

BLDpharm. (n.d.). Product Entry: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[4] Link

-

BenchChem. (2025).[1] Application Notes: Synthesis of Ponatinib Intermediates. (Contextual grounding for the nitro-reduction pathway).

Sources

A Comparative Analysis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate and its N-Methyl Analogue

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist

Abstract

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis. The substitution pattern on the carbamate nitrogen—specifically, the presence or absence of an alkyl group—imparts profound differences in the molecule's physicochemical properties, spectroscopic signature, and chemical reactivity. This guide provides an in-depth technical comparison between tert-butyl (4-methyl-3-nitrophenyl)carbamate, a secondary carbamate (possessing an N-H bond), and its corresponding N-methyl analogue, a tertiary carbamate. We will explore the nuances of their synthesis, analytical characterization, and divergent reactivity profiles, offering field-proven insights and detailed experimental protocols for the practicing scientist.

Introduction and Structural Overview

The carbamate moiety is a vital structural motif in medicinal chemistry, serving as a stable peptide bond isostere and a key component in numerous therapeutic agents.[1] The tert-butyl carbamate, or Boc-protected amine, is particularly valued for its stability across a wide range of chemical conditions and its clean, mild removal under acidic protocols.[2] This guide focuses on two closely related structures:

-

tert-Butyl (4-methyl-3-nitrophenyl)carbamate: A secondary carbamate derived from the protection of 4-methyl-3-nitroaniline. Its key feature is the presence of a proton on the nitrogen atom (N-H).

-

tert-Butyl methyl(4-methyl-3-nitrophenyl)carbamate: A tertiary carbamate, the N-methylated analogue of the first compound. It lacks a proton on the nitrogen, which is instead substituted with a methyl group (N-CH₃).

The seemingly minor addition of a single methyl group fundamentally alters the molecule's steric and electronic environment, leading to significant, predictable, and exploitable differences in its behavior.

Caption: General workflow for Boc-protection of an aniline.

Detailed Experimental Protocol:

-

Setup: To a solution of 4-methyl-3-nitroaniline (1.0 equiv) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 equiv).

-

Reaction: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the mixture. Stir at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl (4-methyl-3-nitrophenyl)carbamate.

Synthesis of tert-Butyl methyl(4-methyl-3-nitrophenyl)carbamate (Tertiary Carbamate)

This analogue is most conveniently prepared by the N-methylation of its secondary carbamate precursor.

Causality of Experimental Choices:

-

Base: A strong, non-nucleophilic base is required to deprotonate the carbamate N-H. Sodium hydride (NaH) is ideal as it irreversibly deprotonates the nitrogen, and the only byproduct is hydrogen gas.

-

Methylating Agent: Iodomethane (Methyl Iodide) is a highly effective and reactive methylating agent for this transformation. [3]* Solvent: Anhydrous, polar aprotic solvents like THF or DMF are necessary to dissolve the carbamate salt and prevent reaction with the strong base.

Detailed Experimental Protocol:

-

Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl (4-methyl-3-nitrophenyl)carbamate (1.0 equiv) in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

-

Methylation: Add iodomethane (1.5 equiv) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate.

-

Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to yield the N-methylated product.

Physicochemical and Spectroscopic Differentiation

The N-methyl group introduces distinct and readily identifiable changes in the molecule's properties.

Structural and Electronic Effects

-

Hydrogen Bonding: The primary difference is the loss of the N-H proton, which eliminates the ability of the N-methyl analogue to act as a hydrogen bond donor. This significantly impacts its crystal packing, solubility, and chromatographic behavior.

-

Steric Hindrance: The methyl group adds steric bulk around the nitrogen atom, which can influence the rotational barrier around the N-C(O) bond and affect the molecule's conformational preferences. [1]* Polarity: The N-methyl analogue is generally less polar than its N-H counterpart due to the loss of the hydrogen-bonding N-H group. This results in a higher Rf value in normal-phase TLC and a shorter retention time in normal-phase HPLC.

Comparative Data Summary

| Property | tert-Butyl (4-methyl-3-nitrophenyl)carbamate | tert-Butyl methyl(4-methyl-3-nitrophenyl)carbamate | Rationale for Difference |

| Molecular Weight | ~266.28 g/mol | ~280.31 g/mol | Addition of a CH₂ group (+14.03 Da). |

| ¹H NMR (N-H Signal) | Present, broad singlet (~6.5-8.5 ppm) | Absent | N-H proton is replaced by N-CH₃ group. |

| ¹H NMR (N-CH₃ Signal) | Absent | Present, singlet (~3.2 ppm) | Introduction of the N-methyl group. |

| IR (N-H Stretch) | Present (~3300-3400 cm⁻¹) | Absent | Absence of the N-H bond. |

| H-Bonding Capability | Donor & Acceptor | Acceptor only (at C=O) | Loss of the acidic N-H proton. |

| Polarity | Higher | Lower | Elimination of the polar N-H bond. |

Spectroscopic Signatures

Spectroscopic analysis provides definitive confirmation of the structure and the most direct evidence of the difference between the two compounds.

-

¹H and ¹³C NMR Spectroscopy: The most telling difference in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the N-H proton and the appearance of a new singlet integrating to three protons around 3.2 ppm for the N-CH₃ group. In the ¹³C NMR spectrum of the N-methyl analogue, a new signal will appear around 30-35 ppm, corresponding to the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum of the secondary carbamate will feature a distinct, often sharp, absorption band in the region of 3300-3400 cm⁻¹, characteristic of an N-H stretching vibration. This band will be completely absent in the spectrum of the N-methyl analogue. Both compounds will show a strong carbonyl (C=O) stretch around 1700-1730 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) for the N-methyl analogue will be 14 mass units higher than that of the parent compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Divergent Chemical Reactivity

The absence of the N-H proton in the N-methyl analogue creates a fundamental divergence in chemical reactivity, particularly under basic conditions.

Stability and Deprotection (Acidic Conditions)

Both carbamates are readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the corresponding amine. The mechanism proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide. The N-methylation has a minor electronic effect on the lability of the Boc group, but the general protocol for its removal remains the same for both compounds.

Reactivity Under Basic Conditions

This is where the two compounds exhibit starkly different behavior.

-

Secondary Carbamate (N-H): The N-H proton is weakly acidic and can be removed by a strong base. For carbamates with a good leaving group on the oxygen (like a phenyl or nitrophenyl group), this deprotonation can facilitate an E1cb-type elimination mechanism, leading to the formation of a highly reactive isocyanate intermediate. [4][5]While the tert-butoxy group is a poor leaving group, this pathway can be relevant in other contexts and highlights the reactivity of the N-H proton.

-

Tertiary Carbamate (N-CH₃): Lacking an acidic proton on the nitrogen, the N-methyl analogue cannot undergo elimination to form an isocyanate. [5]Its reaction with strong bases under harsh conditions would proceed via a different mechanism, such as nucleophilic attack at the carbonyl carbon (BAc2), which is generally much slower. [4]

Caption: Divergent reactivity pathways under basic conditions.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and analyzing reactions of these compounds. [6][7]

Protocol for HPLC Analysis

-

Column: A reverse-phase C18 column is typically effective. [8]* Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is used.

-

Detection: UV detection is highly effective due to the presence of the nitrophenyl chromophore. A wavelength of 254 nm is a good starting point.

-

Expected Result: Due to its lower polarity, tert-butyl methyl(4-methyl-3-nitrophenyl)carbamate will typically have a longer retention time in reverse-phase HPLC compared to its more polar N-H analogue.

Conclusion

The distinction between tert-butyl (4-methyl-3-nitrophenyl)carbamate and its N-methyl analogue extends far beyond a simple 14-dalton mass difference. The presence or absence of the N-H proton dictates fundamental properties including polarity, hydrogen bonding capability, and spectroscopic signatures. Most critically, it creates divergent pathways of chemical reactivity, particularly under basic conditions. For the researcher, scientist, or drug development professional, a thorough understanding of these differences is essential for predictable synthesis, accurate characterization, and the rational design of complex molecular architectures.

References

-

Engebretson, J. A. Chromatographic Analysis of Insecticidal Carbamates. Google Search. 6

-

U.S. Geological Survey. METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Google Search. 7

-

WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. WuXi AppTec. Link

-

Separation Science. Effective Analysis Carbamate Pesticides. Separation Science. Link

-

Choi, J., et al. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry. Link

-

Sigma-Aldrich. Application Note – N-Boc protection. Sigma-Aldrich. Link

-

BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem. Link

-

GSC Online Press. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Link

-

Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent. Link

-

Scribd. HPLC Method for Analyzing Carbamate Pesticides. Scribd. Link

-

ResearchGate. N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. ResearchGate. Link

-

Jacquemard, C., et al. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Link

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. Link

-

RSC Publishing. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. RSC Publishing. Link

-

PubChem. tert-Butyl 4-nitrophenylcarbamate. PubChem. Link

-

ResearchGate. Synthesis of New Active o-Nitrophenyl Carbamates | Request PDF. ResearchGate. Link

-

ACS Omega. Continuous Synthesis of Carbamates from CO2 and Amines. ACS Publications. Link

-

Benchchem. Phenyl methyl(4-nitrophenyl)carbamate. Benchchem. Link

-

PubMed. Aminolyses of 4-nitrophenyl phenyl carbonate and thionocarbonate: effect of modification of electrophilic center from C=O to C=S on reactivity and mechanism. PubMed. Link

-

Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Link

-

PubMed. Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. Link

-

ACS Publications. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications. Link

-

IRIS. Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. IRIS. Link

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Link

-

ResearchGate. Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide | Request PDF. ResearchGate. Link

-

PubMed. Reaction of primary and secondary amines to form carbamic acid glucuronides. PubMed. Link

-

RSC Publishing. N-Methylation of carbamate derivatives of α-amino acids. RSC Publishing. Link

-

ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum. ChemicalBook. Link

-

ChemicalBook. tert-Butyl methyl(3-nitrophenyl)carbamate synthesis. ChemicalBook. Link

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Link

-

Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Organic Syntheses. Link

-

Sigma-Aldrich. tert-Butyl (4-nitrophenyl)carbamate. Sigma-Aldrich. Link

-

Supporting Information. Characterization Data of the Products. Unknown Source. Link

-

BLD Pharm. tert-Butyl methyl(4-nitrophenyl)carbamate. BLD Pharm. Link

-

MDPI. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. Link

-

Catalysis Science & Technology. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. The Royal Society of Chemistry. Link

-

ResearchGate. Hydrolysis of N‐methylated carbamates or amides. ResearchGate. Link

-

National Institute of Standards and Technology. tert-Butyl carbamate. NIST WebBook. Link

-

BLDpharm. tert-Butyl (4-methyl-3-nitrophenyl)carbamate. BLDpharm. Link

-

ResearchGate. Scheme 3 N-Methyl-N-(o-nitrophenyl) carbamates as photoremovable... ResearchGate. Link

-

Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Link

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate. Link

-

PMC. Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl methyl(3-nitrophenyl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. sepscience.com [sepscience.com]

tert-Butyl (4-methyl-3-nitrophenyl)carbamate PubChem CID and InChIKey

This technical guide provides an in-depth analysis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate , a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles used in kinase inhibitor development.

Chemical Identity & Physiochemical Profile[1][2][3][4]

This compound serves as a protected aniline derivative, specifically designed to mask the nucleophilic amine during multi-step synthesis while directing subsequent electrophilic aromatic substitutions or facilitating controlled reduction of the nitro group.

| Property | Specification |

| IUPAC Name | tert-Butyl N-(4-methyl-3-nitrophenyl)carbamate |

| Common Name | N-Boc-4-methyl-3-nitroaniline; N-Boc-3-nitro-p-toluidine |

| CAS Number | 630410-29-6 |

| PubChem CID | Not directly indexed in public summary (Search via CAS 630410-29-6) |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol |

| SMILES | CC1=C(C=C(NC(=O)OC(C)(C)C)C=C1)[O-] |

| Appearance | Yellow to off-white solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Note on Identifiers: While the specific PubChem CID is often aggregated under broader substance entries for this catalog item, the CAS 630410-29-6 is the definitive identifier for procurement and database retrieval.

Synthetic Architecture

The synthesis of tert-butyl (4-methyl-3-nitrophenyl)carbamate is a classic protection strategy involving the reaction of 4-methyl-3-nitroaniline (3-nitro-p-toluidine) with di-tert-butyl dicarbonate (Boc₂O) . The reaction is typically thermodynamically controlled to favor the mono-protected carbamate over the bis-Boc species.

Reaction Mechanism & Causality

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of one Boc₂O ester group.

-

Elimination: tert-Butoxide is eliminated, which subsequently decarboxylates to form CO₂ and tert-butanol.

-

Selectivity: The presence of the electron-withdrawing nitro group at the ortho position (relative to the methyl) and meta position (relative to the amine) slightly deactivates the aniline, requiring catalytic activation (e.g., DMAP) or elevated temperatures, but also suppressing over-reaction to the bis-Boc product.

Synthetic Pathway Diagram (Graphviz)

Figure 1: Synthetic pathway for the Boc-protection of 4-methyl-3-nitroaniline.

Functional Utility in Medicinal Chemistry

This carbamate is a high-value intermediate in the synthesis of benzimidazole-based kinase inhibitors (e.g., targeting B-Raf or EGFR mutations).

The "Reduction-Cyclization" Strategy

The primary utility lies in the nitro group reduction . Once the amine is protected as a Boc-carbamate, the nitro group can be selectively reduced (using H₂/Pd-C or Fe/NH₄Cl) to generate a 1,2-diamine equivalent (specifically, an N-Boc-phenylenediamine). This species reacts with aldehydes or carboxylic acids to close the imidazole ring, forming a benzimidazole core while retaining the Boc-protected nitrogen for later functionalization.

Downstream Application Diagram (Graphviz)

Figure 2: Application of the carbamate in benzimidazole synthesis.

Experimental Protocol

This protocol is adapted from standard methodologies for Boc-protection of electron-deficient anilines (e.g., Method 229 from US Patent 2009/0118261).

Materials

-

Substrate: 4-Methyl-3-nitroaniline (10.0 g, 66 mmol)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (17.2 g, 79 mmol, 1.2 equiv)

-

Solvent: Tetrahydrofuran (THF), anhydrous (25 mL)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (catalytic amount, optional but recommended for faster kinetics)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-3-nitroaniline (10.0 g) in anhydrous THF (25 mL).

-

Addition: Add Di-tert-butyl dicarbonate (17.2 g) in a single portion. If using DMAP, add it at this stage (approx. 5 mol%).

-

Reaction: Heat the solution to 65°C (gentle reflux) under an inert atmosphere (N₂ or Ar). Stir for 12–24 hours.

-

Control Point: Monitor by TLC (Hexane/EtOAc 4:1). The starting aniline is more polar than the carbamate product.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to remove THF.[1]

-

Redissolve the residue in Ethyl Acetate (100 mL).

-

Wash with 1M HCl (2 x 50 mL) to remove any unreacted aniline or DMAP.

-

Wash with Saturated NaHCO₃ (50 mL) and Brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2][3][4]

-

-

Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography on silica gel, eluting with a gradient of 5–20% Ethyl Acetate in Hexanes.

Expected Yield[9]

-

Yield: 85–95%

-

Characterization: ¹H NMR (CDCl₃) should show a singlet at ~1.5 ppm (9H, Boc) and aromatic signals consistent with the 1,3,4-substitution pattern.

Safety & Handling

-

Toxicity: Like many nitro-aromatics, this compound should be treated as potentially toxic by inhalation and ingestion.

-

Sensitization: Potential skin sensitizer. Use nitrile gloves and a lab coat.

-

Reactivity: Stable under ambient conditions. Avoid strong acids (cleaves Boc group) and strong reducing agents (unless intended).

References

-

US Patent 2009/0118261 A1. Pyrazoles as B-Raf Kinase Inhibitors. (Method 229: Synthesis of tert-Butyl (4-methyl-3-nitrophenyl)carbamate).

-

BLD Pharm. Product Datasheet: tert-Butyl (4-methyl-3-nitrophenyl)carbamate (CAS 630410-29-6).[5][6]

-

PubChem. Compound Summary for CAS 630410-29-6 (via Substance).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. WO2021104256A1 - Heterocyclic derivative, pharmaceutical composition thereof and use thereof - Google Patents [patents.google.com]

- 5. 1640363-83-2|tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2-methyl-4-nitrophenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. chemat.com.pl [chemat.com.pl]

Methodological & Application

Application Protocol: Efficient Boc Protection of 4-Methyl-3-nitroaniline

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, valued for its stability and ease of selective removal under mild acidic conditions.[1][2] This application note provides a comprehensive, field-proven protocol for the N-Boc protection of 4-methyl-3-nitroaniline, yielding tert-butyl (4-methyl-3-nitrophenyl)carbamate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and present critical safety and handling information for all reagents. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and reproducible method for the protection of this key synthetic intermediate.

Introduction

The protection of amine functionalities is a critical strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling precise molecular construction.[2] The Boc group, in particular, offers a robust shield for primary and secondary amines, readily introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride).[1] The resulting carbamate is stable to a wide array of reaction conditions, yet can be cleaved under mild acidic conditions, ensuring orthogonality with other protecting groups like Fmoc and Cbz.[1]

4-Methyl-3-nitroaniline is a valuable building block in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the aromatic ring necessitates careful strategic manipulation. The nitro group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the aniline nitrogen, making its protection more challenging than that of simple alkylamines or electron-rich anilines.[3] This protocol is optimized to address this challenge, ensuring high yields and purity of the desired N-Boc protected product.

Reaction Mechanism

The Boc protection of an amine proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate.[4] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonate leaving group. This leaving group subsequently decomposes into the thermodynamically stable products, carbon dioxide and a tert-butoxide anion.[5] In the presence of a base, the protonated amine intermediate is neutralized, driving the reaction forward.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Methyl-3-nitroaniline | ≥ 99% | Carl ROTH | 119-32-4 |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥ 98% | Carl ROTH | 24424-99-5 |

| Tetrahydrofuran (THF) | Anhydrous | Major Supplier | 109-99-9 |

| Triethylamine (TEA) | ≥ 99% | Major Supplier | 121-44-8 |

| Ethyl acetate | ACS Grade | Major Supplier | 141-78-6 |

| Hexane | ACS Grade | Major Supplier | 110-54-3 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Anhydrous Sodium Sulfate | ACS Grade | Major Supplier | 7757-82-6 |

| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | 7631-86-9 |

Safety and Handling

4-Methyl-3-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure.[6][7] It is also toxic to aquatic life with long-lasting effects.[6][7] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8] In case of contact, wash the affected area immediately with plenty of water.[6]

Di-tert-butyl dicarbonate (Boc₂O): Flammable solid that can cause skin and serious eye irritation.[2] It is fatal if inhaled.[2][9] Handle with extreme caution in a fume hood, wearing appropriate PPE.[9] Keep away from heat, sparks, and open flames.[10][11] In case of accidental inhalation, move the person to fresh air and call for immediate medical attention.[2]

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area and away from ignition sources.

Triethylamine (TEA): Flammable and corrosive liquid. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate PPE.

Experimental Protocol

This protocol details the N-Boc protection of 4-methyl-3-nitroaniline on a 10 mmol scale.

Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-3-nitroaniline (1.52 g, 10.0 mmol, 1.0 equiv.).

-

Add anhydrous tetrahydrofuran (THF, 40 mL) to the flask and stir until the aniline is completely dissolved.

-

Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.

Reaction Execution

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol, 1.1 equiv.) in anhydrous THF (10 mL).

-

Slowly add the Boc₂O solution to the stirred aniline solution at 0 °C over a period of 10-15 minutes using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of deionized water (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford the pure tert-butyl (4-methyl-3-nitrophenyl)carbamate as a solid.

Expected Yield

Typical yields for this reaction are in the range of 85-95% after purification.

Visualizing the Workflow

The following diagram illustrates the key steps in the Boc protection of 4-methyl-3-nitroaniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

Application Note: Chemoselective Synthesis of tert-Butyl (3-amino-4-methylphenyl)carbamate

Executive Summary

The preparation of tert-butyl (3-amino-4-methylphenyl)carbamate is a critical intermediate step in the synthesis of various tyrosine kinase inhibitors and peptidomimetics. The core challenge in this transformation is the chemoselective reduction of the nitro group (

This Application Note provides two validated protocols for this transformation:

-

Method A (Catalytic Hydrogenation): The industry standard for scalability and cleanliness.

-

Method B (Dissolving Metal Reduction): A robust, iron-mediated protocol for laboratories lacking high-pressure hydrogenation infrastructure or for substrates containing halogen substituents sensitive to hydrogenolysis.

Retrosynthetic Analysis & Strategy

The target molecule is a differentially protected diaminotoluene. The synthesis typically proceeds from commercially available 4-methyl-3-nitroaniline. The strategy involves installing the Boc group before reducing the nitro group to ensure the final product has distinguishable amine reactivities (a free aniline for coupling and a protected aniline for later release).

Mechanistic Pathway

The reduction of the nitro group proceeds through a nitroso (

Figure 1: Synthetic route from starting aniline to target scaffold.

Upstream Preparation: Synthesis of the Nitro Precursor

Note: If you have already purchased the nitro precursor, skip to Section 4.

Reaction: Protection of 4-methyl-3-nitroaniline.

Reagents: Di-tert-butyl dicarbonate (

-

Dissolve 4-methyl-3-nitroaniline (1.0 equiv) in anhydrous THF (5 mL/mmol).

-

Add

(1.1 equiv). Note: Base is often unnecessary for electron-deficient anilines, but catalytic DMAP (0.05 equiv) can accelerate the reaction. -

Heat to reflux for 4–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc to yield tert-butyl (4-methyl-3-nitrophenyl)carbamate as a yellow solid.

Core Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: Clean reactions, simple workup, substrates without halogens (Cl, Br, I). Mechanism: Heterogeneous catalysis via surface-adsorbed hydrogen species.

Materials

-

Substrate: tert-butyl (4-methyl-3-nitrophenyl)carbamate

-

Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) preferred for safety.

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Hydrogen Source:

balloon (1 atm) or Parr Shaker (30–50 psi).

Step-by-Step Procedure

-

Inerting: Purge a round-bottom flask with nitrogen (

) or Argon. -

Loading: Add the nitro precursor (1.0 equiv) and dissolve in MeOH (10 mL/g).

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst.

-

Safety Critical: Pd/C is pyrophoric when dry. Always use "wet" catalyst or add under an inert blanket. Do not add catalyst to a flask containing solvent vapor and air; add catalyst first or under strict

flow.

-

-

Hydrogenation:

-

Balloon Method: Evacuate the flask (vacuum) and backfill with

three times. Leave connected to an -

Parr Shaker: Pressurize to 30 psi, vent, repeat 3x. Shake at 30 psi for 2–4 hours.

-

-

Monitoring: Check TLC or LC-MS after 2 hours. Look for the disappearance of the nitro peak and the appearance of the aniline (lower

on silica, often fluorescent blue under UV). -

Workup:

-

Filter the mixture through a pad of Celite to remove the Pd/C.

-

Important: Do not let the filter cake dry out completely (fire hazard). Wash the cake with MeOH.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield the target aniline as an off-white to pale brown solid/oil.

Core Protocol B: Iron/Ammonium Chloride Reduction[1]

Best For: Labs without hydrogenation equipment, large-scale batches, or substrates containing halogens (avoids dehalogenation). Mechanism: Single Electron Transfer (SET) reduction.

Materials

-

Substrate: tert-butyl (4-methyl-3-nitrophenyl)carbamate

-

Reductant: Iron Powder (Fe), 325 mesh (activated).

-

Electrolyte: Ammonium Chloride (

).[1]

Step-by-Step Procedure

-

Solvent Prep: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro precursor (1.0 equiv) in EtOH/

(4:1, approx. 10 mL/mmol). -

Reagent Addition: Add

(5.0 equiv) followed by Iron powder (5.0 equiv). -

Reaction: Heat the suspension to vigorous reflux (

) with rapid stirring.-

Observation: The reaction typically turns dark grey/brown (iron oxides).

-

-

Workup (The "Iron Sludge" Protocol):

-

Cool the mixture to RT.

-

Dilute with an equal volume of Ethyl Acetate (EtOAc) to prevent product precipitation in the iron cake.

-

Filter through a thick pad of Celite . Wash the pad copiously with EtOAc.

-

-

Extraction:

Workflow Visualization

Figure 2: Workflow for Iron-mediated reduction.

Purification & Characterization

Anilines are prone to oxidation (browning) upon air exposure. Store under nitrogen in the cold if not using immediately.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0%

50% EtOAc). -

Tip: Add 1% Triethylamine to the eluent to prevent streaking of the amine on acidic silica.

-

-

Expected Data:

-

Appearance: Off-white solid or pale oil.

-

NMR (DMSO-

-

ppm (s, 1H, Carbamae

-

ppm (m, 3H, Ar-

-

ppm (s, 2H, Ar-

-

ppm (s, 3H, Ar-

-

ppm (s, 9H, Boc

-

ppm (s, 1H, Carbamae

-

Troubleshooting Guide

| Problem | Probable Cause | Solution |

| Incomplete Conversion | Catalyst poisoning (Method A) or insufficient agitation (Method B). | (A) Filter and add fresh Pd/C. (B) Increase stirring speed (Fe is heavy) or add more |

| Loss of Boc Group | Reaction medium too acidic. | Avoid using Fe/Acetic Acid or SnCl2/HCl. Stick to Fe/ |

| Product is Brown/Black | Oxidation of the aniline. | Purify immediately. Store under Argon. Add trace sodium ascorbate during workup if highly unstable. |

| Low Yield (Method B) | Product trapped in Iron sludge. | Wash the Celite pad extensively with EtOAc or MeOH/DCM (10%) during filtration. |

References

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability).

-

Ramadas, K., & Srinivasan, N. (1992).[3] "Iron-Ammonium Chloride Reduction of Nitroarenes." Synthetic Communications, 22(22), 3189–3195.[3]

-

Vertex Pharmaceuticals. (2007). Patent WO2007117607.[2] "Preparation of Amines via Iron Reduction." (See Page 306 for Fe/AcOH/EtOH protocols).

-

Blaser, H. U., et al. (2010). "Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update." ChemCatChem.

-

BenchChem. "Protocols for the Reduction of Nitro Groups to Amines."

Disclaimer: This guide is for research purposes only. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. Nitro compounds are energetic; Palladium catalysts are fire hazards.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor - Google Patents [patents.google.com]